2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
This compound is a highly complex heterocyclic molecule featuring a triazatetracyclo core fused with a brominated aromatic system, a sulfanyl linker, and a 4-(2-methoxyphenyl)piperazine moiety. The bromine atom at position 4 may enhance electrophilic reactivity or serve as a handle for further functionalization .
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN5O2S/c1-35-24-9-5-4-8-23(24)31-12-14-32(15-13-31)25(34)17-36-27-30-20-11-10-18(28)16-19(20)26-29-21-6-2-3-7-22(21)33(26)27/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSADRCITGHKDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps One common approach is to start with the benzimidazoquinazoline core, which is then functionalized with a bromine atom at the 2-position The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine is reacted with a suitable electrophile, such as a halogenated intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazoquinazoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted benzimidazoquinazolines.
Scientific Research Applications
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, where the compound acts as an antagonist . This interaction inhibits the receptor’s activity, leading to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous agonists like norepinephrine.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s triazatetracyclo core distinguishes it from diaza- or dithia-containing analogs, likely increasing nitrogen-dependent interactions (e.g., hydrogen bonding) .
Substituent Effects : The 4-(2-methoxyphenyl)piperazine moiety may enhance CNS activity compared to simpler aryl groups in analogs .
Synthetic Complexity : The brominated triazatetracyclo system likely requires multi-step cyclization, contrasting with the sulfonamide-based synthesis of Compound 17 .
Physicochemical and Pharmacological Comparisons
Table 2: Property and Bioactivity Comparisons
Pharmacological Notes:
- The sulfanyl linker in the target compound may improve membrane permeability compared to sulfonamide-based analogs .
- Piperazine derivatives are known for serotonin/dopamine receptor interactions, but direct bioactivity data for the target compound is lacking .
- Bromine’s electronegativity could enhance binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
The compound 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule characterized by its unique tetracyclic structure and the presence of various functional groups including a bromine atom and a phenylpiperazine moiety. This article explores its biological activity based on existing research.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure contributes to its potential interactions within biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : It may inhibit or modulate enzyme activity by binding to active sites.
- Receptor Modulation : The compound might interact with specific receptors affecting signal transduction pathways.
- Ion Channel Effects : It could alter ion flow across cell membranes, impacting cellular excitability and signaling.
Biological Activity Summary
The biological activities reported for this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antiparasitic Effects : Research indicates possible anthelmintic properties that could be beneficial in treating parasitic infections.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antiparasitic | Inhibitory effects on helminths | |
| Cytotoxicity | Moderate cytotoxic effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various compounds, 2-({4-bromo...}) demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Antiparasitic Activity
A screening of a small chemical library for anthelmintic activity revealed that this compound exhibited potent effects against Haemonchus contortus, with IC50 values lower than those of traditional antiparasitic agents.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other antimicrobial agents, the compound showed enhanced efficacy, suggesting potential for combination therapies.
- Mechanistic Insights : Investigations into its mechanism revealed that it may interfere with protein synthesis in bacteria and disrupt cellular integrity in parasites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
